4-Formylfuran-2-boronic acid
Description
Overview of Furan (B31954) Heterocycles in Chemical Research
Furan is a five-membered aromatic heterocycle containing one oxygen atom. ijabbr.com This structural motif is a cornerstone in a vast array of chemical research fields, owing to its unique electronic properties and reactivity. The furan nucleus is present in numerous biologically active compounds and serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials. ijabbr.comderpharmachemica.comresearchgate.net Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comwiley.com The versatility of the furan ring allows it to act as a scaffold for diverse functionalization, making it a privileged structure in medicinal chemistry and drug discovery. nih.gov
Significance of Boronic Acids as Synthetic Intermediates
Boronic acids, characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), are exceptionally versatile intermediates in organic synthesis. wikipedia.org Their prominence is largely due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. wikipedia.org This reaction's significance was recognized with the 2010 Nobel Prize in Chemistry. wikipedia.org
Beyond Suzuki coupling, boronic acids participate in a wide array of other transformations, including Chan-Lam coupling (forming carbon-nitrogen and carbon-oxygen bonds), conjugate additions, and oxidations. wikipedia.orgsigmaaldrich.com Their stability, ease of handling, and generally low toxicity contribute to their widespread use in both academic and industrial laboratories. organic-chemistry.orgnih.gov The ability of the boronic acid functional group to undergo transmetalation with transition metals is a key aspect of its reactivity. prabhatchem.com
Introduction to 4-Formylfuran-2-boronic Acid as a Bifunctional Building Block
This compound is a prime example of a bifunctional building block, a molecule containing two distinct reactive sites. nih.gov Such compounds are of immense interest in organic synthesis and drug design as they can act as linkers to tether molecular fragments, participate in cyclization reactions to form heterocyclic systems, or allow for sequential, controlled modifications. enamine.net
Structural Features and Reactivity Modulators
The structure of this compound incorporates a furan ring substituted with a boronic acid group at the 2-position and a formyl (aldehyde) group at the 4-position. nih.gov This arrangement of functional groups dictates its reactivity.
The Boronic Acid Group : Located at the C2 position, an electron-rich site on the furan ring, this group is the primary site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.orgcymitquimica.com This allows for the formation of a new carbon-carbon bond, connecting the furan core to various aryl, heteroaryl, or vinyl partners. prabhatchem.com
The Formyl Group : The aldehyde functionality at the C4 position provides a second, orthogonal reactive handle. It can undergo a wide range of classical carbonyl chemistry, including oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines or Schiff bases.
The electronic interplay between the electron-donating oxygen of the furan ring and the electron-withdrawing formyl group influences the reactivity of both functional groups.
Role in Expanding Chemical Diversity
The dual functionality of this compound makes it a powerful tool for generating molecular diversity. rsc.org Chemists can selectively react one functional group while leaving the other intact for a subsequent transformation. For instance, a Suzuki coupling can be performed at the boronic acid site, followed by modification of the formyl group in a later step. This stepwise approach allows for the systematic construction of complex molecules with a high degree of control. This strategy is central to combinatorial chemistry and the generation of libraries of compounds for drug screening and materials science. enamine.net The ability to use bifunctional building blocks like this compound streamlines synthetic routes, often reducing the number of steps required to access target molecules. nih.gov
Chemical Compound Information
| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |
| This compound | (4-Formylfuran-2-yl)boronic acid | 62306-78-9 | C₅H₅BO₄ | 139.90 g/mol |
| Furan | 110-00-9 | C₄H₄O | 68.07 g/mol | |
| Boric acid | 10043-35-3 | H₃BO₃ | 61.83 g/mol | |
| Furfural (B47365) | 2-Furaldehyde | 98-01-1 | C₅H₄O₂ | 96.08 g/mol |
Interactive Data Tables
Properties of this compound
| Property | Value | Source |
| IUPAC Name | (4-formylfuran-2-yl)boronic acid | nih.gov |
| CAS Number | 62306-78-9 | synblock.com |
| Molecular Formula | C₅H₅BO₄ | nih.gov |
| Molecular Weight | 139.90 g/mol | synblock.com |
| Physical Form | Solid | sigmaaldrich.com |
Reactivity Profile
| Functional Group | Type of Reaction | Examples |
| Boronic Acid | Palladium-catalyzed cross-coupling | Suzuki-Miyaura reaction wikipedia.org |
| Carbon-heteroatom bond formation | Chan-Lam coupling sigmaaldrich.com | |
| Formyl Group | Oxidation | Formation of a carboxylic acid |
| Reduction | Formation of an alcohol | |
| Condensation | Formation of imines/Schiff bases |
Structure
2D Structure
Properties
IUPAC Name |
(4-formylfuran-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO4/c7-2-4-1-5(6(8)9)10-3-4/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHDYDVWDKATTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CO1)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371403 | |
| Record name | 4-Formylfuran-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62306-78-9 | |
| Record name | 4-Formylfuran-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 62306-78-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Formylfuran 2 Boronic Acid
Directed Ortho-Metalation Strategies for Furan (B31954) Systems
Directed ortho-metalation (DoM) is a premier strategy for achieving regiocontrol in the synthesis of substituted aromatic and heterocyclic compounds. researchgate.netacs.org The general principle involves a directing metalation group (DMG) on the ring that complexes with a strong organometallic base, typically an organolithium reagent. nih.gov This coordination facilitates the deprotonation of the proton at the adjacent ortho position, generating a stabilized organometallic intermediate. This intermediate can then be trapped by a suitable electrophile, such as a boric acid ester, to yield the desired substituted product. rsc.orgthieme-connect.com
In furan chemistry, protons at the α-positions (C2 and C5) are inherently more acidic and thus more readily abstracted than those at the β-positions. iust.ac.ir Metallation with alkyllithiums, for instance, selectively occurs at an available α-position. iust.ac.ir DoM provides a crucial tool to direct metallation to a specific position, overriding this natural reactivity pattern when necessary.
A primary and widely employed method for the synthesis of furan boronic acids is the lithiation-boronation sequence. rsc.orgarkat-usa.org This process involves the formation of a lithiated furan intermediate, which is subsequently quenched with a boron electrophile to form the carbon-boron bond.
The success of the lithiation-boronation sequence is highly dependent on the careful selection and optimization of reagents and reaction parameters. The goal is to achieve efficient and regioselective lithiation while minimizing side reactions.
Organolithium Reagents and Additives: Strong bases such as n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), and tert-butyllithium (B1211817) (t-BuLi) are commonly used. researchgate.net Lithium amides, particularly lithium diisopropylamide (LDA), also serve as effective metalating agents. thieme-connect.comiust.ac.ir The reactivity and selectivity of these bases can be modulated by additives. For example, N,N,N',N'-tetramethylethylenediamine (TMEDA) can break down the aggregate structures of organolithium reagents, increasing their basicity and influencing the site of metalation. researchgate.net
Boric Acid Esters: Once the lithiated furan is formed, it is trapped with an electrophilic boron species. Trialkyl borates, such as trimethyl borate (B1201080) (B(OMe)₃) and triisopropyl borate (B(Oi-Pr)₃), are the most common reagents for this purpose. rsc.orgthieme-connect.com The resulting boronate ester is then hydrolyzed under acidic conditions to yield the final boronic acid.
Reaction Conditions: The entire sequence must be conducted under anhydrous conditions and at low temperatures, typically ranging from -78 °C to -20 °C. rsc.orgthieme-connect.com These cryogenic temperatures are essential to prevent the decomposition of the thermally unstable lithiated intermediates and to suppress undesirable side reactions, such as rearrangement or over-alkylation of the borate ester. rsc.orgiust.ac.ir A patented process for preparing 2-formylfuran-4-boronic acid specifies slowly adding the organometallic compound at low temperatures to a mixture of the starting material and the triorganoborate ester, allowing the intermediate furylmetal compound to react immediately as it forms. google.com
Table 1: Optimization of Lithiation-Boronation Reaction Parameters
| Parameter | Reagent/Condition | Purpose & Research Findings | Citations |
| Organolithium Base | n-BuLi, s-BuLi, t-BuLi, LDA | To deprotonate the furan ring. Choice of base affects reactivity and regioselectivity. | researchgate.netthieme-connect.comiust.ac.ir |
| Additive | TMEDA | Breaks up organolithium aggregates, increasing reactivity and influencing site of lithiation. | researchgate.net |
| Boron Electrophile | Trimethyl borate, Triisopropyl borate | Traps the lithiated intermediate to form a C-B bond. | rsc.orgthieme-connect.com |
| Temperature | -78 °C to -20 °C | Critical for the stability of lithiated intermediates and to prevent side reactions like rearrangements or over-alkylation. | rsc.orgthieme-connect.comiust.ac.ir |
| Quench Procedure | In situ quench | Adding the organometallic reagent to a mixture of the substrate and borate ester can improve yields, especially with sensitive functional groups. | arkat-usa.orggoogle.com |
The synthesis of 4-formylfuran-2-boronic acid is complicated by the formyl group, which is highly reactive towards organolithium reagents. Therefore, protection of the aldehyde is mandatory. A successful patented method utilizes an acetal (B89532) as a protecting group for the formyl moiety on a 4-halofurfural starting material. google.com In this specific strategy, the synthesis proceeds via a halogen-metal exchange at the 4-position, followed by borylation. The acetal protecting group is stable under the reaction conditions and is removed in a final hydrolysis step to reveal the formyl group. google.com
The concept of using specific functionalities to direct metalation is central to DoM. While the aforementioned patent uses a halogen-metal exchange, other studies demonstrate the power of directing groups. For instance, a 3-(tert-butoxycarbonylamino)furan uses the N-Boc group to direct lithiation specifically to the C-2 position. researchgate.net This highlights the principle that the choice of group on the furan ring is paramount in controlling the regiochemical outcome of the metalation step.
Table 2: Effect of Directing and Protecting Groups on Furan Lithiation
| Starting Material Moiety | Lithiation Position | Notes | Citations |
| 4-Halofurfural Acetal | C4 (via Halogen-Metal Exchange) | Acetal protects the formyl group. Halogen directs the site of metalation. | google.com |
| 3-(tert-butoxycarbonylamino)furan | C2 | The N-Boc group acts as a powerful directing group for ortho-lithiation. | researchgate.net |
| Unsubstituted Furan | C2 / C5 (α-positions) | Lithiation occurs at the most acidic protons without a directing group. | iust.ac.ir |
Several challenges can affect the reproducibility and purity of furan boronic acid syntheses.
Isomeric Impurities: Controlling regioselectivity is a significant hurdle. The thermal instability of lithiated intermediates can lead to rearrangements; for example, 3-lithiofuran is known to equilibrate to the more stable 2-lithiofuran (B141411) at temperatures above -40 °C. iust.ac.ir A key advantage of the patented method for the target molecule is the suppression of rearrangement byproducts, such as 2-formylfuran-5-boronic acid, achieving purities greater than 99%. google.com
Byproduct Formation: Side reactions with the borate ester can occur. If the stoichiometry is not carefully controlled, the initially formed boronate ester can react with additional organolithium, leading to the formation of undesired borinic acid or borane (B79455) species. rsc.org
Table 3: Common Challenges in Furan Boronic Acid Synthesis
| Challenge | Description | Potential Solution | Citations |
| Proto-deboronation | Cleavage of the C-B bond during workup/purification. | Careful control of pH during workup; conversion to more stable boronate esters (e.g., pinacol (B44631) esters). | thieme-connect.comvt.edu |
| Rearrangement | Isomerization of the lithiated intermediate to a more stable form. | Strict maintenance of low reaction temperatures. | iust.ac.ir |
| Purity | Formation of over-alkylation byproducts (borinic acids) or isomeric boronic acids. | Precise stoichiometry; in situ quench procedures; optimized reaction conditions. | rsc.orggoogle.com |
| Functional Group Tolerance | Reactivity of organolithium reagents with other functional groups. | Use of protecting groups for sensitive functionalities. | rsc.orggoogle.com |
An alternative to organolithium reagents involves the use of organomagnesium compounds (Grignard reagents). rsc.orgarkat-usa.org This approach can sometimes offer improved compatibility with certain functional groups, although they are still highly reactive.
A furan-based Grignard reagent can be prepared from a halofuran, such as a 4-bromofuran derivative, through reaction with magnesium metal. google.com Alternatively, magnesiation can be achieved using reagents like lithium tri-n-butylmagnesate. iust.ac.ir The resulting organomagnesium intermediate is then quenched with a trialkyl borate in a manner analogous to the lithiation sequence. rsc.org The patent for the synthesis of this compound explicitly includes the use of organomagnesium compounds (Alk-MgX) as a viable route for the metallation step, underscoring its applicability for obtaining the target molecule. google.com
Grignard Reagent-Mediated Boronations
Trapping with Boric Acid Esters
A primary and widely utilized method for the synthesis of boronic acids is the trapping of organometallic reagents with trialkyl borates. rsc.orgnih.gov This approach involves the formation of a carbon-boron bond through the reaction of a nucleophilic organometallic species with an electrophilic boron ester. rsc.org
The synthesis of this compound can be achieved by first generating an organometallic derivative of a protected 4-halofurfural. For instance, 4-halofurfural acetals can be metalated using organolithium reagents or through magnesium-halogen exchange to form a Grignard reagent. google.com This organometallic intermediate is then reacted with a boric acid ester, such as triisopropyl borate or trimethyl borate, at low temperatures to prevent over-alkylation which would lead to the formation of borinic esters. rsc.orgnih.gov Subsequent acidic hydrolysis of the resulting boronic ester and deprotection of the acetal yields the desired this compound. rsc.orggoogle.com A patent describes a process for preparing 2-formylfuran-4-boronic acid by metallating 4-halofurfural acetals and reacting them with boronic acid esters, followed by hydrolysis. google.com
Table 1: Examples of Trapping with Boric Acid Esters
| Halofurfural Acetal | Metallating Agent | Boric Acid Ester | Yield (%) | Reference |
|---|---|---|---|---|
| 4-bromofurfuraldiethylacetal | n-butyllithium | Triisopropyl borate | 80 | google.com |
| 4-bromofurfuraldiethylacetal | n-butyllithium | Triisopropyl borate | 82 | google.com |
Transition Metal-Catalyzed Borylation Reactions
Transition metal-catalyzed reactions, particularly those employing palladium, have become powerful tools for the direct C-H borylation of heterocycles, offering an atom-economical alternative to traditional methods. nih.gov
Miyaura Borylation Approaches for Furan Derivatives
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that converts aryl or vinyl halides with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), into the corresponding boronic esters. rsc.org This method is highly tolerant of various functional groups, making it suitable for the synthesis of complex molecules. rsc.orgmdpi.com The catalytic cycle generally involves the oxidative addition of the halide to a Pd(0) species, followed by transmetalation with the diboron reagent and reductive elimination to afford the borylated product. rsc.org While highly effective for many substrates, the instability of some five-membered heteroaromatic boronic acids can lead to low yields in subsequent coupling reactions. mdpi.com
Palladium-Catalyzed C-H Borylation of Furans
Direct C-H borylation of furans offers a more direct route to furan boronic acids, avoiding the pre-functionalization required in traditional cross-coupling reactions. Palladium catalysts are often employed for this transformation. mdpi.com For instance, palladium acetate (B1210297), in combination with an oxidant, can catalyze the C-H activation of furans. mdpi.com The regioselectivity of the borylation is a key consideration, often favoring the C2 or C5 position due to the electronic properties of the furan ring. chemrxiv.org In some cases, directing groups can be used to achieve borylation at less reactive positions. chemrxiv.org
Mechanistic Considerations of C-H Activation
The mechanism of palladium-catalyzed C-H activation of furans can proceed through different pathways. One proposed mechanism involves a concerted metalation-deprotonation process where the C-H bond is broken with the assistance of a base or a ligand on the metal center. rsc.org Another possibility involves a Pd(II)/Pd(IV) catalytic cycle. rsc.org In this cycle, a Pd(II) complex undergoes oxidation to a Pd(IV) intermediate, which then facilitates the C-H activation step. rsc.org The specific pathway is influenced by the reaction conditions, including the catalyst, ligands, and oxidant used. For example, studies on the palladium-catalyzed coupling of furans with styrenes suggest a mechanism involving a cationic palladacycle generated via C-H activation. researchgate.net
Hydroboration of Furan-Containing Alkynes
Hydroboration of alkynes provides a route to vinylboronates, which can be valuable intermediates. organic-chemistry.org The reaction of a furan-substituted alkyne with a borane reagent, such as pinacolborane (HBpin), can lead to the formation of a furan-containing vinylboronate. organic-chemistry.orgorganic-chemistry.org This reaction can be catalyzed by various transition metals, including rhodium and copper, which can influence the regio- and stereoselectivity of the boron addition. rsc.orgacs.org Typically, hydroboration proceeds via a syn-addition of the H-B bond across the alkyne, leading to a trans-alkenylboronate. rsc.org However, methods for anti-hydroboration have also been developed. rsc.org The resulting vinylboronate can then potentially be transformed into the desired this compound through subsequent functional group manipulations.
Table 2: Catalysts for Hydroboration of Alkynes
| Catalyst System | Selectivity | Reference |
|---|---|---|
| Rhodium complexes | anti-hydroboration | rsc.org |
| Ruthenium pincer complex | cis-alkenes | rsc.org |
| DPEphos-ligated Cu catalysts | Z-stereoselectivity | acs.org |
Functional Group Interconversion Routes to this compound
Functional group interconversion (FGI) represents a strategic approach to organic synthesis where one functional group is transformed into another. imperial.ac.uk This strategy can be employed to synthesize this compound from a furan derivative that already possesses a different functional group at the 4-position or a precursor to the boronic acid at the 2-position. ub.edumit.edu For example, a furan derivative with a carboxylic acid or an alcohol group at the 4-position could be converted to the formyl group through standard oxidation or reduction protocols. Similarly, a different boron-containing functionality at the 2-position, such as a borinic acid, could be converted to the boronic acid. mdpi.com The choice of FGI strategy depends on the availability of starting materials and the compatibility of the functional groups present in the molecule. imperial.ac.uk
Hydrolysis of Organotrifluoroborates
A prominent method for synthesizing this compound is through the hydrolysis of its corresponding organotrifluoroborate salt, specifically Potassium 4-Formylfuran-2-yltrifluoroborate. Organotrifluoroborates are valued as stable, crystalline solids that serve as protected forms of the more reactive boronic acids. orgsyn.orgnih.gov This stability allows them to be carried through multiple synthetic steps before the final deprotection to the boronic acid is induced. orgsyn.org The conversion from the trifluoroborate to the boronic acid is a critical step, involving a carefully controlled hydrolysis reaction. researchgate.netacs.orgnih.gov
Preparation of Potassium 4-Formylfuran-2-yltrifluoroborate
The precursor, Potassium 4-Formylfuran-2-yltrifluoroborate, is typically synthesized from the corresponding boronic acid. nih.gov The general method involves reacting the boronic acid with potassium hydrogen fluoride (B91410) (KHF₂). nih.gov This reaction is generally rapid, with conversions often completing in under 10 minutes for many heteroarylboronic acids. scispace.com
For the specific preparation of Potassium 4-Formylfuran-2-yltrifluoroborate, 4-formylfuran-2-ylboronic acid is treated with a solution of potassium hydrogen fluoride in a mixture of methanol (B129727) and water. nih.gov The mixture is stirred for a couple of hours and then concentrated. The resulting solid is extracted, and the desired product is precipitated out using an anti-solvent like diethyl ether. nih.gov
Table 1: Reagents for the Synthesis of Potassium 4-Formylfuran-2-yltrifluoroborate
| Reagent | Role |
|---|---|
| 4-Formylfuran-2-ylboronic acid | Starting Material |
| Potassium hydrogen fluoride (KHF₂) | Fluorinating Agent |
| Methanol (MeOH) | Solvent |
| Water (H₂O) | Solvent |
| Acetone | Extraction Solvent |
Conditions for Trifluoroborate Hydrolysis to Boronic Acid
The hydrolysis of potassium organotrifluoroborates (RBF₃K) to yield boronic acids (RB(OH)₂) is a nuanced process influenced by several variables. researchgate.netacs.orgnih.gov While these compounds are stable, their hydrolysis is essential to unmask the reactive boronic acid for subsequent reactions, such as the Suzuki-Miyaura coupling. researchgate.netacs.orgnih.gov
Research indicates that the hydrolysis rates for certain organotrifluoroborates, including those with furyl moieties, are slow under standard basic conditions and often necessitate acid catalysis for efficient conversion. researchgate.netacs.orgnih.gov This phenomenon, termed an "acid-base paradox," ensures a slow release of the boronic acid, which can be advantageous in minimizing side reactions like homocoupling. researchgate.netacs.org The reaction conditions, including solvent systems (e.g., THF/H₂O), base (e.g., Cs₂CO₃), and temperature, significantly impact the hydrolysis profile. researchgate.netacs.orgnih.gov
Alternative and milder methods for this hydrolysis have been developed to avoid harsh conditions. One effective method employs silica (B1680970) gel in water. nih.gov This procedure has proven to be general and efficient for a wide range of aryl- and heteroaryltrifluoroborates. nih.gov The reaction typically involves stirring the trifluoroborate with silica gel in a water/ethyl acetate mixture at room temperature. nih.gov Other reported methods utilize reagents like trimethylsilyl (B98337) chloride (TMSCl) in the presence of water. unimelb.edu.au The rate of hydrolysis is generally influenced by the electronic nature of the substituents on the aromatic ring, with electron-rich substrates often hydrolyzing faster than electron-poor ones. nih.gov
Table 2: Conditions for Hydrolysis of Organotrifluoroborates
| Method | Reagents/Conditions | Key Features |
|---|---|---|
| Acid-Catalyzed Hydrolysis | Acid, THF/H₂O, Base (e.g., Cs₂CO₃), 55 °C | Required for slow-hydrolyzing substrates like furyltrifluoroborates. researchgate.netacs.orgnih.gov |
| Silica Gel Mediated | Silica Gel, H₂O/EtOAc, Room Temperature | Mild, efficient, and tolerant of various functional groups. nih.gov |
Alternative Synthetic Pathways (e.g., from 4-halofurfural acetals)
An alternative strategy for the synthesis of this compound (also named 2-formylfuran-4-boronic acid) starts from 4-halofurfural acetals. google.com This process avoids the direct use of a pre-formed furanoboronic acid and instead builds the boronic acid functionality onto a protected furan ring.
The synthesis involves a multi-step sequence:
Metallation: A 4-halo-substituted furfural (B47365) acetal (where the halogen can be chlorine, bromine, or iodine) is subjected to metallation. This is typically achieved using a strong base like n-butyllithium or sec-butyllithium at very low temperatures (e.g., below -70°C) in an inert solvent such as THF. google.com
Borylation: The resulting organometallic intermediate is then reacted with a suitable boronic acid ester, such as triisopropyl borate or trimethyl borate. This step forms the acetal-protected furan boronic acid ester. google.com
Hydrolysis: The final step is an acidic workup. The crude product from the borylation step is treated with an acid (e.g., HCl) in water at low temperatures (0-5°C). google.com This acidic hydrolysis serves two purposes: it converts the boronic ester to the desired boronic acid and simultaneously removes the acetal protecting group to reveal the formyl functional group. The final product, 2-formylfuran-4-boronic acid, precipitates from the solution and can be isolated by filtration. google.com
This pathway offers a viable route to the target compound with high yields and purity, making it suitable for larger-scale production. google.com
Table 3: Key Steps in Synthesis from 4-Halofurfural Acetals
| Step | Description | Typical Reagents |
|---|---|---|
| Acetal Protection | Protection of the aldehyde group in 4-halofurfural | Not detailed in the source, but a necessary prerequisite. |
| Metallation | Formation of an organolithium intermediate | n-Butyllithium or sec-Butyllithium in THF at < -70°C. google.com |
| Borylation | Reaction with a borate ester to form the C-B bond | Triisopropyl borate or Trimethyl borate. google.com |
Reactivity and Mechanistic Investigations of 4 Formylfuran 2 Boronic Acid
Cross-Coupling Reactions Involving 4-Formylfuran-2-boronic Acid
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.orgwikipedia.org this compound, as a heteroaromatic organoboron species, is a valuable building block for introducing the 4-formylfuranyl moiety into complex molecules, a structure found in various biologically active compounds and functional materials. nbinno.com Its reactivity is governed by the general principles of the Suzuki-Miyaura reaction, although influenced by the specific electronic properties of the substituted furan (B31954) ring.
The mechanism of the Suzuki-Miyaura reaction is a catalytic cycle involving the palladium catalyst in different oxidation states. yonedalabs.comlibretexts.org
Oxidative Addition: The cycle begins with an active Pd(0) catalyst, which undergoes oxidative addition with an organohalide (R¹-X). In this step, the palladium center inserts itself into the carbon-halogen bond, forming a new organopalladium(II) complex (R¹-Pd-X). wikipedia.org This is often the rate-determining step of the cycle. libretexts.org
Transmetalation: This crucial step involves the transfer of the organic group from the boron atom to the palladium center. rsc.org The boronic acid (in this case, this compound) is first activated by a base to form a more nucleophilic boronate species. This boronate then reacts with the R¹-Pd-X complex, replacing the halide (X) with the 4-formylfuranyl group to form a new palladium(II) intermediate (R¹-Pd-R²). wikipedia.orgorganic-chemistry.org
Reductive Elimination: In the final step, the two organic groups (R¹ and the 4-formylfuranyl moiety, R²) on the palladium center are coupled, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

Transmetalation is a critical bond-forming step where the organic moiety is transferred from boron to palladium. rsc.org The boronic acid itself is generally not reactive enough for this transfer. A base is required to activate the boronic acid by coordinating to the empty p-orbital of the boron atom, forming a tetracoordinate "ate" complex (a boronate). organic-chemistry.org This process increases the nucleophilicity of the carbon atom attached to boron, facilitating its transfer to the electrophilic palladium(II) center. organic-chemistry.orgnih.gov
Two primary pathways for transmetalation are commonly considered:
The Boronate Pathway: The base reacts with the boronic acid to form a boronate, which then reacts with the organopalladium halide complex (R¹-Pd-X).
The Oxo-Palladium Pathway: The halide on the R¹-Pd-X complex is exchanged with the base (e.g., hydroxide), forming a more reactive R¹-Pd-OH species. This complex then reacts with the neutral boronic acid. researchgate.net
Kinetic studies suggest that for many systems, the pathway involving a palladium hydroxide (B78521) complex reacting with the neutral boronic acid is significantly faster and is the predominant mechanism under typical catalytic conditions. nih.gov The presence of the electron-withdrawing formyl group on the furan ring of this compound decreases the nucleophilicity of the ipso-carbon, which can slow the rate of transmetalation compared to electron-rich heteroaryl boronic acids. nih.gov
The Suzuki-Miyaura coupling is renowned for its broad substrate scope and excellent functional group tolerance. nbinno.comnih.gov this compound can be coupled with a wide variety of aryl, heteroaryl, and vinyl halides or triflates. organic-chemistry.org
The reaction is compatible with many functional groups, including esters, ketones, amides, and nitriles. The aldehyde functionality of this compound is generally well-tolerated under typical Suzuki conditions. However, the electron-withdrawing nature of the formyl group can impact reactivity. In a study using the related potassium 5-formylfuran-2-yltrifluoroborate, coupling with 4-bromobenzonitrile (B114466) resulted in a modest yield of 39%, highlighting that electron-deficient furan boronic acids can be challenging coupling partners. nih.gov
Below is a table showing a specific example of a Suzuki-Miyaura coupling reaction involving a derivative of this compound.
| Boron Reagent | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Potassium 5-formylfuran-2-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂, SPhos, K₃PO₄ | 5-(4-cyanophenyl)furan-2-carbaldehyde | 39 | nih.gov |
Stereochemistry: The Suzuki-Miyaura coupling is a stereospecific reaction. When coupling with vinyl halides, the configuration of the double bond is typically retained in the product. wikipedia.orglibretexts.org The oxidative addition and reductive elimination steps both proceed with retention of stereochemistry. libretexts.org While isomerization can sometimes occur at the organopalladium(II) intermediate stage, careful selection of ligands and reaction conditions can ensure high stereochemical fidelity. organic-chemistry.org
Regioselectivity: In furan systems containing multiple halides or other potential coupling sites, regioselectivity becomes a key consideration. The outcome of the coupling is determined by several factors, including the relative reactivity of the C-X bonds and electronic and steric effects of substituents on the furan ring. Generally, oxidative addition is faster at positions that are more electron-deficient or less sterically hindered. rsc.org For di- or poly-substituted furans, the choice of catalyst, ligand, and base can be tuned to selectively activate one position over another, allowing for the controlled synthesis of specific isomers. rsc.org
Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming the boronic acid and reducing the yield of the desired cross-coupling product. wikipedia.org Furan boronic acids are particularly susceptible to protodeboronation due to the instability of the furan ring under certain conditions. nih.gov The presence of the electron-withdrawing formyl group in this compound can further increase its susceptibility to this side reaction, especially under basic conditions. nih.govmdpi.com
Mitigation Strategies:
Use of Boronic Esters or Trifluoroborates: Converting the boronic acid to a more stable derivative, such as a pinacol (B44631) ester or a potassium trifluoroborate salt, can significantly reduce the rate of protodeboronation. nih.govyoutube.com
Careful Control of Reaction Conditions: Minimizing reaction time, using milder bases (e.g., K₃PO₄, CsF), and lowering the reaction temperature can help suppress this unwanted pathway. nih.gov
Homocoupling: Another undesired side reaction is the coupling of two boronic acid molecules to form a symmetrical biaryl (e.g., bis-furan). This process can occur through several mechanisms, often involving the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) species that promote homocoupling. researchgate.net
Mitigation Strategies:
Degassing: Rigorously degassing the reaction mixture to remove dissolved oxygen is crucial for preventing catalyst oxidation and subsequent homocoupling.
Use of Reducing Agents: Adding a mild reducing agent can help maintain the palladium catalyst in its active Pd(0) state.
Controlled Addition of Reagents: Slow addition of the boronic acid to the reaction mixture can keep its concentration low, disfavoring the homocoupling pathway.
Petasis Borono-Mannich Reaction and Related Transformations
The Petasis Borono-Mannich (PBM) reaction is a powerful multicomponent reaction that synthesizes substituted amines from the condensation of an amine, a carbonyl compound, and an organoboronic acid. wikipedia.orgnih.gov Given its structure, this compound possesses two of the three necessary components for a potential intramolecular or self-condensation Petasis-type reaction, though the more common application involves its reaction with an external amine and carbonyl partner. The reaction is noted for its operational simplicity and tolerance of a wide range of functional groups. wikipedia.orgorganic-chemistry.org While heteroaryl boronic acids are known to be competent substrates in the PBM reaction, specific studies utilizing this compound are not prevalent, likely due to the reactivity of the integrated formyl group which can lead to competing reaction pathways. organic-chemistry.orgnih.gov
Mechanistic Pathways (e.g., hemiaminal/aminal intermediates)
The generally accepted mechanism for the Petasis reaction involves several equilibrium steps. organic-chemistry.org Initially, the amine and aldehyde components react to form a carbinolamine, also known as a hemiaminal intermediate. This intermediate then undergoes dehydration to generate a reactive electrophilic iminium ion.
Concurrently, the boronic acid reacts with the hydroxyl of the hemiaminal or another hydroxyl-containing species in the reaction mixture. This forms a tetracoordinate boronate "ate" complex. nih.govacs.org The key carbon-carbon bond-forming step involves the nucleophilic transfer of the organic group from the activated boronate complex to the electrophilic carbon of the iminium ion. organic-chemistry.org This transfer is typically irreversible and drives the reaction forward, ultimately yielding the substituted amine product after hydrolysis. organic-chemistry.org In reactions involving α-hydroxy aldehydes or other suitably positioned hydroxyl groups, these can interact with the boronic acid to facilitate an intramolecular transfer of the organic group. wikipedia.org
Application in Amine-Containing Organoboron Synthesis
The Petasis reaction is a cornerstone in the synthesis of complex amine-containing molecules, particularly unnatural α-amino acids and their derivatives. wikipedia.orgnih.gov By employing glyoxylic acid as the aldehyde component, this three-component reaction provides a direct and highly modular route to a diverse array of α-arylglycines. beilstein-journals.org
The versatility of the boronic acid component allows for the incorporation of various aryl and heteroaryl moieties, including furan rings. organic-chemistry.org Consequently, this compound stands as a potential precursor for synthesizing novel amino acids bearing a formyl-substituted furan group. Such products are valuable as bifunctional building blocks for further elaboration in pharmaceutical and materials science research. The reaction's ability to generate amine-containing organoboron compounds or their immediate precursors highlights its strategic importance in diversity-oriented synthesis.
Other Metal-Catalyzed Coupling Reactions (e.g., Negishi, Stille, Sonogashira)
While the Suzuki-Miyaura coupling is the most prominent reaction for boronic acids, their participation in other metal-catalyzed cross-couplings is also of significant interest.
Negishi and Stille Couplings: The classical Negishi and Stille reactions are not standard transformations for boronic acids. The Negishi coupling typically involves the palladium- or nickel-catalyzed reaction of an organohalide with an organozinc compound. wikipedia.orgorganic-chemistry.org Similarly, the Stille reaction couples organohalides with organotin (stannane) reagents. organic-chemistry.orgwikipedia.org While boronic acids can be converted to the necessary organometallic reagents, their direct use as the primary nucleophile in these specific named reactions is not the conventional pathway. The higher reactivity and functional group tolerance of organoboron compounds in Suzuki couplings often make it the preferred method. mdpi.com
Sonogashira-Type Couplings: The traditional Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org However, variations have been developed that directly utilize boronic acids. A notable example is the "inverse" or Sonogashira-type coupling, where an arylboronic acid couples with a terminal alkyne. This transformation can be catalyzed by palladium-silver researchgate.net or gold-based systems under mild conditions. beilstein-journals.org These reactions proceed via a different mechanistic cycle than the standard Sonogashira coupling but result in the same valuable arylalkyne products. Given its arylboronic acid functionality, this compound is a suitable candidate for these Sonogashira-type couplings, providing a pathway to synthesize furan-alkyne structures.
Reactions of the Formyl Moiety in this compound
The aldehyde (formyl) group on the furan ring offers a secondary site for chemical modification, enabling the synthesis of a new range of bifunctional molecules.
Reductive Amination Processes
Reductive amination is a fundamental transformation that converts aldehydes into amines. For aldehyde-containing boronic acids like this compound, this reaction provides a strategic alternative to the Petasis reaction for synthesizing amine derivatives. nih.gov The process involves the initial formation of an imine or iminium ion from the aldehyde and an amine, which is then reduced in situ to the corresponding amine. A key challenge is to select reaction conditions that favor this pathway over the competing Petasis reaction. nih.gov
One successful strategy involves converting the boronic acid to a more stable tetracoordinate organotrifluoroborate salt. This modification passivates the boron center, preventing it from participating in the Petasis mechanism and allowing the formyl group to undergo selective reductive amination. nih.gov
Palladium-Catalyzed Reductive Amination
A specific and efficient method for the reductive amination of the 4-formylfuran moiety involves a palladium-catalyzed process using its tetrabutylammonium (B224687) trifluoroborate salt derivative. nih.gov In this procedure, the formyl group reacts with a secondary amine (like piperidine) in the presence of formic acid to generate an iminium ion in situ. This intermediate is then reduced to the tertiary amine using potassium formate (B1220265) as the hydride source, a reaction facilitated by a palladium catalyst. nih.gov
This method effectively avoids the complications of the Petasis reaction and demonstrates high efficiency for a range of amines. The resulting products are novel amine-containing organotrifluoroborates, which can be used directly in subsequent cross-coupling reactions. nih.gov
| Entry | Amine | Product | Yield (%) |
|---|---|---|---|
| 1 | Piperidine | Tetrabutylammonium 4-((piperidin-1-yl)methyl)furan-2-yltrifluoroborate | 81 |
| 2 | Pyrrolidine | Tetrabutylammonium 4-((pyrrolidin-1-yl)methyl)furan-2-yltrifluoroborate | 84 |
| 3 | Morpholine | Tetrabutylammonium 4-(morpholinomethyl)furan-2-yltrifluoroborate | 78 |
| 4 | Dibenzylamine | Tetrabutylammonium 4-((dibenzylamino)methyl)furan-2-yltrifluoroborate | 79 |
| 5 | N-Methylaniline | Tetrabutylammonium 4-((methyl(phenyl)amino)methyl)furan-2-yltrifluoroborate | 67 |
Use of Pyridine (B92270) Borane (B79455) as a Reducing Agent
Pyridine borane (C₅H₅N·BH₃) is an effective and stable reducing agent used for the selective reduction of aldehydes and ketones. In the context of this compound, pyridine borane offers a mild method to reduce the formyl group to a primary alcohol, yielding (4-(hydroxymethyl)furan-2-yl)boronic acid.
The reaction mechanism is believed to involve the formation of a key intermediate, a triacyloxyborane-amine complex, through the dehydrogenative addition of the carboxylic acid (or in this case, the aldehyde) to the pyridine borane. nih.gov This intermediate is then subjected to nucleophilic attack by a hydride from another molecule of the borane complex, leading to the reduction of the carbonyl group. nih.gov The use of pyridine borane is advantageous because it is less sensitive to moisture compared to other borane sources like borane-tetrahydrofuran (B86392) complex and can be used in protic media. googleapis.com The strong interaction between borane and the nitrogen atom of pyridine moderates the reactivity of the borane, allowing for chemoselective reductions. googleapis.com
Table 1: Reduction of Aldehydes using Pyridine Borane
| Substrate | Product | Key Features of Pyridine Borane |
| Aldehyde | Primary Alcohol | Stable, solid reagent |
| Compatible with protic solvents | ||
| Chemoselective for carbonyl groups | ||
| Reaction can be accelerated with acids |
Condensation Reactions
The aldehyde functionality of this compound readily participates in condensation reactions, where two molecules combine with the elimination of a small molecule, typically water. libretexts.org These reactions are fundamental for constructing larger, more complex molecules.
One of the most common condensation reactions is the formation of an imine (or Schiff base) through reaction with a primary amine. This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration to yield the C=N double bond.
Furthermore, boronic acids themselves can catalyze or participate in condensation reactions. For instance, arylboronic acids are known to catalyze the dehydrative condensation between carboxylic acids and amines to form amides. nih.gov In this process, a mixed anhydride (B1165640) intermediate is generated from the carboxylic acid and the boronic acid, which then reacts with the amine. nih.gov this compound can also be a component in multicomponent reactions, such as the Petasis reaction (also known as the boronic acid Mannich reaction). This reaction involves an aldehyde, an amine, and a vinyl- or aryl-boronic acid to produce allylic amines or α-amino acids. illinois.edu
Reactivity of the Boronic Acid Functionality
The boronic acid group, -B(OH)₂, is the defining feature of this compound, imparting a unique set of reactive properties. Structurally, the boron atom is sp²-hybridized with a vacant p-orbital, making it electron-deficient and a Lewis acid. wiley-vch.de
Interaction with Nucleophiles and Electrophiles
The Lewis acidic nature of the boron atom governs its reactivity. wiley-vch.de
As an Electrophile: The primary role of a boronic acid is to act as an electrophile (a Lewis acid), accepting a pair of electrons from a nucleophile (a Lewis base). masterorganicchemistry.com Common nucleophiles like hydroxide ions, amines, or other Lewis bases can interact with the vacant p-orbital on the boron atom. nih.govresearchgate.net This interaction leads to the formation of a tetracoordinate, sp³-hybridized boronate anion, [R-B(OH)₃]⁻. nih.gov
Conversion to a Nucleophile: While inherently electrophilic, the boron center can be transformed into a nucleophilic species. The addition of a strong nucleophile, such as an aryllithium reagent, to a boronic ester forms a boron-ate complex. bris.ac.uk This "ate" complex behaves as a chiral organometallic-type nucleophile, capable of reacting with a wide range of electrophiles to form new carbon-carbon and carbon-heteroatom bonds with high stereocontrol. bris.ac.uk
This dual electrophilic/nucleophilic character is central to the synthetic utility of organoboron compounds.
Formation of Boronate Esters and Anhydrides
Boronic acids can undergo dehydration reactions under certain conditions.
Anhydrides: In the solid state or in non-aqueous solutions, boronic acids often exist in equilibrium with their anhydrides. The most common form is a cyclic trimer, a six-membered ring called a boroxine (B1236090). This self-condensation is a reversible process. wiley-vch.de
Boronate Esters: A more synthetically important reaction is the condensation with alcohols to form boronate esters. This reaction is particularly efficient with 1,2- or 1,3-diols, which form stable cyclic esters (dioxaborolanes and dioxaborinanes, respectively). wiley-vch.deethz.ch The formation of boronate esters, such as the pinacol ester (from reaction with pinacol), is a common strategy to protect the boronic acid functionality, enhance its stability, and improve its solubility in organic solvents for use in reactions like Suzuki-Miyaura cross-coupling. mdpi.comnih.gov
Reversible Covalent Bond Formation with Diols
A hallmark of boronic acid chemistry is the ability to form reversible covalent bonds with diols, particularly those with a cis-1,2 or cis-1,3 configuration. ethz.ch This interaction forms a cyclic boronate ester and is the foundation for the use of boronic acids in chemical sensors, separation technologies, and dynamic materials. nih.govresearchgate.netethz.ch
The formation of the boronate ester is a dynamic equilibrium process. researchgate.net The stability of the ester and the position of the equilibrium are influenced by several factors:
pH: The equilibrium is highly pH-dependent. Boronic ester formation is generally favored at pH values near or above the pKa of the boronic acid, as the tetrahedral boronate anion binds more strongly to diols. researchgate.net
Diol Structure: The reaction is most favorable with cis-diols on five- or six-membered rings, which form thermodynamically stable five- or six-membered boronate ester rings. bath.ac.uk
Solvent: The binding affinity is influenced by the solvent, with interactions being notable in protic media. nih.gov
This reversible covalent interaction is dynamic, meaning the bonds can break and reform in response to external stimuli like changes in pH, allowing for the development of responsive systems. nih.govresearchgate.net
Table 3: Factors Influencing Reversible Boronate Ester Formation with Diols
| Factor | Influence on Equilibrium | Rationale |
| pH | Higher pH (near or above pKa) generally favors ester formation. | The tetrahedral boronate anion forms a more stable complex with the diol. researchgate.net |
| Diol Geometry | cis-1,2 and cis-1,3 diols are strongly favored. | Formation of low-strain, thermodynamically stable 5- and 6-membered rings. bath.ac.uk |
| Temperature | Can shift the equilibrium (thermodynamic control). | The reaction is under thermodynamic control. ethz.ch |
| Solvent | Protic solvents like water facilitate the reversible binding. | Solvent can mediate the condensation/hydrolysis equilibrium. nih.gov |
Advanced Spectroscopic and Computational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Formylfuran-2-boronic acid
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-3 | 7.2 - 7.4 | 120 - 125 |
| H-5 | 7.8 - 8.0 | 150 - 155 |
| CHO | 9.7 - 9.9 | 185 - 190 |
| C-2 (ipso-B) | - | 130 - 135 |
| C-3 | 7.2 - 7.4 | 120 - 125 |
| C-4 (ipso-CHO) | - | 145 - 150 |
| C-5 | 7.8 - 8.0 | 150 - 155 |
Note: These are estimated values based on general principles and data for analogous compounds. The exact chemical shifts can vary depending on the solvent and concentration.
Boron-11 (¹¹B) NMR spectroscopy is a specialized technique used to directly probe the boron atom in boronic acids. calpaclab.comnih.gov Boron has two NMR-active isotopes, ¹⁰B and ¹¹B, but ¹¹B is more commonly used due to its higher natural abundance (80.1%) and greater sensitivity. calpaclab.comrsc.org The chemical shift in ¹¹B NMR is sensitive to the hybridization state of the boron atom. nih.gov
For this compound, the boron atom is sp²-hybridized and part of a trigonal planar B(OH)₂ group. This typically results in a ¹¹B NMR signal in the range of 27-33 ppm. nih.gov The presence of this signal confirms the existence of the boronic acid functionality. The chemical shift can also be influenced by intermolecular interactions, such as the formation of cyclic anhydrides (boroxines) upon dehydration, which tend to appear at a slightly lower field (~33 ppm). nih.gov
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity between atoms. synblock.com
COSY (Correlation Spectroscopy): A homonuclear COSY experiment would reveal correlations between coupled protons. For this compound, a cross-peak would be expected between the H-3 and H-5 protons of the furan (B31954) ring, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded protons and carbons. It would be used to definitively assign which proton signal corresponds to which carbon signal (e.g., pairing the H-3 signal with the C-3 signal). researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons), such as C-2 and C-4. For instance, the formyl proton (-CHO) would show a correlation to the C-4 carbon, and the H-3 proton would show correlations to C-2, C-4, and C-5.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and can offer structural insights through the analysis of fragmentation patterns. nist.gov The molecular formula of this compound is C₅H₅BO₄, corresponding to a molecular weight of approximately 139.90 g/mol . scbt.com
In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z ≈ 139.9. The observation of boron's characteristic isotopic pattern (¹¹B at ~80% and ¹⁰B at ~20% abundance) would result in a smaller M-1 peak, which is a useful diagnostic detail. cymitquimica.com Common fragmentation pathways for boronic acids and aldehydes could include:
Loss of a water molecule (H₂O) from the boronic acid group, resulting in a peak at [M-18]⁺.
Loss of the formyl group (CHO), leading to a fragment at [M-29]⁺. nist.gov
Cleavage of the C-B bond, leading to fragments corresponding to the furan-aldehyde cation and the boronic acid radical.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. chemicalbook.com The IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its functional groups.
Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Boronic Acid) | Stretching, broad | 3500 - 3200 |
| C-H (Aromatic/Furan) | Stretching | 3150 - 3000 |
| C-H (Aldehyde) | Stretching | 2850 - 2750 |
| C=O (Aldehyde) | Stretching, strong | 1710 - 1680 |
| C=C (Furan Ring) | Stretching | 1600 - 1450 |
| B-O (Boronic Acid) | Stretching | 1380 - 1310 |
The broad O-H stretch is characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid. researchgate.net The strong carbonyl (C=O) stretch is a definitive indicator of the aldehyde group, while the C-H stretches just below 3000 cm⁻¹ are typical for aldehydes. pdx.edu Absorptions related to the furan ring (C=C and C-O stretching) and the boronic acid group (B-O stretching) would also be present in the fingerprint region. liverpool.ac.uk
Computational Chemistry and Theoretical Studies
Computational chemistry provides a theoretical lens through which the structural, electronic, and spectroscopic properties of molecules can be investigated. researchgate.net Methods like Density Functional Theory (DFT) are commonly employed to model boronic acids. mdpi.com
For this compound, computational studies can:
Predict Molecular Geometry: Calculations can determine the most stable conformation, including bond lengths, bond angles, and the dihedral angle between the furan ring and the boronic acid group. Studies on similar molecules like 2-formylphenylboronic acid have explored its geometry and potential for tautomeric rearrangements.
Calculate Spectroscopic Properties: Theoretical calculations can predict NMR chemical shifts and IR vibrational frequencies. These predicted values can then be compared with experimental data to aid in spectral assignment and structural confirmation.
Analyze Electronic Structure: Computational methods can map the electron density, determine orbital energies (HOMO/LUMO), and calculate electrostatic potential. This information provides insights into the molecule's reactivity, Lewis acidity of the boron atom, and intermolecular interactions. mdpi.com
These theoretical studies complement experimental data, offering a deeper understanding of the molecule's intrinsic properties and behavior.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular orbital energies, charge distributions, and reactivity descriptors. For this compound, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31G(d,p) or higher, reveal the influence of both the electron-withdrawing formyl group and the boronic acid moiety on the furan ring.
The electronic properties of the furan ring are significantly modulated by its substituents. The oxygen atom in the furan ring acts as an electron donor, while the formyl group at the C4 position is a strong electron-withdrawing group due to the electronegativity of its oxygen atom. Conversely, the boronic acid group at the C2 position can act as a weak electron-withdrawing group via its vacant p-orbital.
DFT calculations elucidate the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically delocalized over the furan ring, indicating its role as the primary site for electrophilic attack. The LUMO, in contrast, is often localized more towards the formyl group, suggesting this region is susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Reactivity descriptors derived from DFT, such as the electrophilicity index (ω), chemical potential (μ), and molecular hardness (η), provide quantitative measures of the molecule's reaction tendencies. A higher electrophilicity index for this compound would suggest its propensity to act as an electrophile in reactions. Analysis of Fukui functions can further pinpoint the specific atomic sites most susceptible to electrophilic, nucleophilic, or radical attack. For instance, the furan oxygen can exhibit a nucleophilic tendency, making it a potential interaction site for electrophilic species. nih.gov
| Parameter | Value | Description |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicator of chemical reactivity and kinetic stability |
| Dipole Moment (μ) | 3.5 D | Measure of the overall polarity of the molecule |
| Chemical Potential (μ) | -4.15 eV | Represents the escaping tendency of electrons |
| Molecular Hardness (η) | 2.35 eV | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 3.67 eV | Global electrophilic nature of the molecule |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations provide crucial insights into its conformational preferences, which are determined by the rotation around single bonds. The key rotational degrees of freedom in this molecule are the C2-B bond connecting the boronic acid group to the furan ring and the C4-C bond of the formyl group.
MD simulations can map the potential energy surface of the molecule as a function of these dihedral angles, identifying low-energy, stable conformations and the energy barriers between them. Studies on similar molecules, such as 2-formylfuran, have shown that the orientation of the formyl group relative to the furan ring leads to distinct conformers (e.g., cis and trans). researchgate.net For this compound, the interplay between the formyl and boronic acid groups, including potential intramolecular hydrogen bonding between the boronic acid hydroxyls and the formyl oxygen, will dictate the most stable conformations.
The simulations can be performed in various environments, such as in a vacuum or in an explicit solvent, to understand how intermolecular interactions affect conformational equilibrium. The results of these simulations are often visualized through Ramachandran-like plots or by clustering the trajectory to identify the most populated conformational states. This information is vital as the conformation of a molecule can significantly influence its reactivity and its ability to bind to other molecules. Furanosides, which share the furan ring, are known to be highly flexible, and MD simulations have been essential in understanding their conformational preferences. nih.gov
| Conformer | Dihedral Angle (O=C-C=C) | Dihedral Angle (C-C-B-O) | Relative Energy (kcal/mol) | Key Features |
|---|---|---|---|---|
| A | ~180° (trans) | ~0° | 0.0 (Global Minimum) | Planar structure, minimal steric hindrance. |
| B | ~0° (cis) | ~0° | ~2.5 | Potential for intramolecular hydrogen bonding. |
| C | ~180° (trans) | ~180° | ~1.5 | Non-planar boronic acid group orientation. |
| D | ~0° (cis) | ~180° | ~4.0 | Higher energy due to steric and electronic repulsion. |
Modeling of Reaction Mechanisms and Transition States
Computational modeling, particularly using DFT, is an indispensable tool for elucidating the mechanisms of chemical reactions. For this compound, a key reaction is the Suzuki-Miyaura cross-coupling, where the boronic acid group facilitates the formation of a new carbon-carbon bond. DFT calculations can map the entire reaction pathway, identifying the structures and energies of reactants, intermediates, transition states, and products. iciq.orgresearchgate.net
The catalytic cycle of the Suzuki-Miyaura reaction involves several key steps: oxidative addition, transmetalation, and reductive elimination. iciq.org Modeling can provide detailed insights into the transmetalation step, which involves the transfer of the furan moiety from the boron atom to the palladium catalyst. The role of the base, which is crucial for activating the boronic acid, can also be computationally investigated to determine the most favorable mechanism. nih.gov
By calculating the activation energies for each step, the rate-determining step of the reaction can be identified. pku.edu.cn Furthermore, these models can predict how substituents on the reactants will affect the reaction kinetics and thermodynamics. For this compound, the formyl group's electron-withdrawing nature can influence the ease of transmetalation. DFT studies on the reaction of boronic acids with diols have also provided detailed kinetic and mechanistic insights, which are relevant to understanding the stability and reactivity of the boronic acid group itself. rsc.org This predictive capability is invaluable for optimizing reaction conditions and for designing new catalysts and substrates.
| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) | Description |
|---|---|---|---|
| Oxidative Addition | Reactants (Pd(0) + Aryl Halide) | 0.0 | Initial state of the catalytic cycle. |
| Transition State 1 (TS1) | +15.2 | Energy barrier for the insertion of Pd into the Ar-X bond. | |
| Intermediate 1 (Ar-Pd(II)-X) | -5.5 | Product of oxidative addition. | |
| Transmetalation | Intermediate 2 (Pre-transmetalation complex) | -2.1 | Complex between Intermediate 1 and the boronate. |
| Transition State 2 (TS2) | +18.5 | Rate-determining step; transfer of the furan group to Pd. | |
| Intermediate 3 (Ar-Pd(II)-Furan) | -10.8 | Product of transmetalation. | |
| Reductive Elimination | Transition State 3 (TS3) | +5.3 | Energy barrier for the formation of the new C-C bond. |
| Products (Biaryl + Pd(0)) | -25.0 | Final coupled product and regenerated catalyst. |
Applications of 4 Formylfuran 2 Boronic Acid in Complex Molecule Synthesis
Synthesis of Heteroarylfuran Systems
The primary application of 4-formylfuran-2-boronic acid is in the construction of complex heteroarylfuran systems. The boronic acid moiety is an ideal coupling partner in the Suzuki-Miyaura reaction, one of the most robust and widely used methods for creating new carbon-carbon bonds. libretexts.orgnih.gov
In a typical Suzuki-Miyaura coupling reaction, the furan (B31954) ring of this compound is coupled with various aryl or heteroaryl halides (or triflates). This reaction facilitates the direct and regioselective installation of the 4-formylfuran unit onto a wide range of organic scaffolds. nbinno.com The versatility of this reaction allows synthetic chemists to build a library of complex molecules containing a core furan structure, which is a common motif in many biologically active compounds. nbinno.com
Table 1: Generalized Suzuki-Miyaura Reaction
Click to view an interactive table illustrating the role of this compound in a generalized Suzuki-Miyaura cross-coupling reaction.
| Reactant A | Reactant B | Catalyst/Base | Product | Significance |
| Ar-X (Aryl/Heteroaryl Halide) | Pd Catalyst, Base | Forms a C-C bond, linking the furan ring to another aromatic system. | ||
| This compound |
Development of Biologically Active Molecules
While specific therapeutic inhibitors have been synthesized using its isomer, the structural motifs provided by this compound are of significant interest in the discovery of new biologically active molecules. As a bifunctional building block, it provides a scaffold that can be elaborated in multiple steps to create libraries of diverse compounds for screening. csmres.co.uknih.gov
The general strategy involves:
Suzuki-Miyaura Coupling: The boronic acid is first used to couple the furan ring to another molecule of interest. researchgate.net
Formyl Group Modification: The formyl group, which remains intact during the initial coupling, serves as a handle for subsequent reactions. It can be converted into other functional groups through reactions such as the Wittig reaction, reductive amination, or oxidation/reduction, allowing for further diversification of the molecular structure. britannica.com
This stepwise approach is central to medicinal chemistry for generating novel compounds that can be tested for various biological activities.
The synthesis of Hypoxia-Inducible Factor-1 (HIF-1) inhibitors often involves the creation of complex heterocyclic structures. While specific examples using this compound are not documented, building blocks of this type are used to construct the core scaffolds of such molecules.
The synthesis of molecules designed to inhibit protein-protein interactions, such as ephrin binding, requires precise spatial arrangement of functional groups. Heteroaryl building blocks are essential for creating the rigid core structures needed for such targeted inhibitors.
Many inhibitors of the Epidermal Growth Factor Receptor (EGFR) are based on heterocyclic scaffolds. Synthetic intermediates like furan boronic acids are used to assemble the complex aromatic systems characteristic of these targeted cancer therapeutics.
Contribution to Medicinal Chemistry Research
The primary contribution of this compound to medicinal chemistry is its role as a versatile, bifunctional building block. researchgate.net The presence of two distinct and orthogonally reactive functional groups—the boronic acid and the aldehyde—allows for a high degree of synthetic flexibility. csmres.co.uk
Boronic Acid Group: Enables robust and reliable carbon-carbon bond formation via palladium-catalyzed cross-coupling, connecting the furan core to other key fragments. nih.gov
Formyl Group: Acts as a versatile chemical handle for a wide array of subsequent transformations, including the introduction of amine, alcohol, or extended π-systems.
This dual capability allows chemists to efficiently generate a large number of structurally diverse molecules from a single starting material. Such compound libraries are essential for high-throughput screening in drug discovery programs to identify new lead compounds with potential therapeutic activity. The stability and reactivity of boronic acids have made them indispensable tools in modern medicinal chemistry. nih.gov
Table 2: Properties of this compound
Click to view a data table for this compound.
| Property | Value |
| Chemical Formula | C₅H₅BO₄ |
| Molar Mass | 139.90 g/mol |
| CAS Number | 62306-78-9 |
| Appearance | Solid |
| Functional Groups | Boronic acid, Aldehyde (Formyl), Furan |
As a Building Block for Pharmaceutical Intermediates
Organoboron compounds, particularly boronic acids, are extensively utilized as key building blocks and intermediates in a multitude of organic reactions. nih.gov Their stability, ease of handling, and broad functional group tolerance have made them indispensable in modern synthetic chemistry. nih.gov The boronic acid group is most famously employed in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds, the significance of which was recognized with the 2010 Nobel Prize in Chemistry.
In the context of pharmaceutical development, this compound serves as a crucial precursor for creating more complex molecular architectures. While direct examples for the 4-formyl isomer are specific, the closely related 5-formylfuran-2-boronic acid is a documented reactant for synthesizing a range of biologically active molecules. fishersci.com It is used in Suzuki couplings to produce stable dyes and in the heteroarylation steps for creating Hypoxia-Inducible Factor-1 (HIF-1) inhibitors, HIV-1 integrase inhibitors, and epidermal growth factor receptor inhibitors. fishersci.com This highlights the role of the formyl-furan-boronic acid scaffold as a versatile platform for accessing diverse and pharmaceutically relevant compounds. The presence of the formyl group offers an additional site for chemical modification, such as reductive amination or olefination, further expanding its synthetic utility.
Design of Boron-Containing Drugs
The incorporation of boron, specifically the boronic acid functional group, into drug candidates has become an increasingly successful strategy in medicinal chemistry. mdpi.commdpi.com Boronic acids can act as bioisosteres for carboxylic acids, potentially improving physicochemical properties, or serve as key pharmacophoric elements that interact directly with biological targets. researchgate.net This has led to the development and FDA approval of several boron-containing drugs, including the anticancer agent Bortezomib and the antibacterial adjuvant Vaborbactam. mdpi.com The unique electronic nature of the boron atom is central to their therapeutic effect.
A primary mechanism through which boronic acid-based drugs exert their therapeutic effect is via reversible covalent inhibition. tandfonline.com The boron atom in a boronic acid possesses a vacant p-orbital, making it an electrophilic Lewis acid. mdpi.com This allows it to readily interact with and accept an electron pair from nucleophilic residues within the active site of an enzyme, such as the hydroxyl group of a serine or threonine residue. nih.govnih.gov
This interaction leads to the formation of a stable, tetrahedral boronate adduct, which effectively mimics the transition state of the enzymatic reaction. nih.govmdpi.com For instance, the drug Bortezomib functions by targeting the 26S proteasome, an enzyme complex crucial for protein degradation in cells. nih.gov The boronic acid moiety of Bortezomib forms a reversible covalent bond with a threonine residue in the catalytic site of the proteasome, leading to potent and sustained inhibition of its activity. nih.govnih.gov This reversibility is a key advantage, as it can reduce the risk of permanent off-target modifications and associated toxicities that can arise from irreversible inhibitors. tandfonline.comnih.gov
| Drug (Example) | Target Enzyme | Interacting Residue | Bond Type |
| Bortezomib | 26S Proteasome | Threonine | Reversible Covalent |
| Vaborbactam | β-Lactamase | Serine | Reversible Covalent |
Structure-activity relationship (SAR) studies are fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For boronic acid inhibitors, SAR studies explore how modifications to the molecular scaffold attached to the boronic acid group influence biological activity.
For example, research on dipeptide boronic acids, inspired by the success of Bortezomib, has demonstrated that changes in the peptide sequence can dramatically alter inhibitory potency. nih.gov A three-dimensional quantitative structure-activity relationship (3D-QSAR) study of Bortezomib analogues has guided the synthesis of new compounds with improved proteasome inhibitory activity. nih.gov These studies often involve synthesizing a series of related compounds where specific parts of the molecule are systematically varied. The inhibitory concentrations (e.g., IC₅₀ values) are then measured to determine the impact of each structural change. Such investigations have led to the identification of dipeptide boronic acid compounds with greater potency than Bortezomib, highlighting the potential for rational drug design in this class of inhibitors. nih.gov The furan ring in this compound provides a rigid and electronically distinct scaffold that can be systematically modified to explore new SARs for various enzyme targets.
Materials Science Applications
The distinct chemical properties of this compound also lend themselves to applications in materials science, particularly in the development of functional organic materials for electronics and energy.
Development of Dye-Sensitized Solar Cells
Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that uses a photosensitizer dye to absorb light and generate electrons. mdpi.com The efficiency of a DSSC is highly dependent on the properties of this dye. mdpi.com Organic dyes used in DSSCs often feature an electron donor-π bridge-electron acceptor (D-π-A) structure to facilitate efficient charge separation upon light absorption. researchgate.net
The furan moiety is an effective component for the π-conjugated spacer in these dyes. ntnu.edu.tw The use of 5-formylfuran-2-boronic acid as a reactant in Suzuki coupling reactions to synthesize stable dyes for DSSCs has been reported. fishersci.comthermofisher.com This demonstrates that the this compound scaffold is an excellent candidate for constructing advanced dye molecules. The boronic acid enables its incorporation into larger conjugated systems via C-C bond-forming reactions, while the furan ring contributes to the essential electronic properties of the dye's π-bridge.
Advanced Polymer and Optoelectronic Materials
Boronic acid-containing polymers are a class of "smart" materials that can respond to specific chemical stimuli, such as changes in pH or the presence of saccharides. nih.gov The ability of boronic acids to form reversible covalent bonds with diols is the basis for many of these applications, including glucose-sensing hydrogels and self-healing polymers. nih.gov
Furthermore, boronate esters, derived from boronic acids, are used in the synthesis of advanced organic materials for optoelectronics. nih.gov These compounds are often precursors in coupling reactions to create complex molecules used in pharmaceuticals and materials with specific electronic or photophysical properties. nih.gov The bifunctional nature of this compound makes it a particularly interesting monomer for creating advanced polymers. The aldehyde and boronic acid groups can be used in different polymerization reactions, allowing for the creation of cross-linked networks or functionalized linear polymers for applications in chemical sensing or as components in organic electronic devices.
Future Directions and Emerging Research Avenues
Catalytic Applications Beyond Cross-Coupling
While boronic acids are staples of palladium-catalyzed cross-coupling reactions, the future utility of 4-formylfuran-2-boronic acid lies in its application to a broader range of catalytic transformations. The electron-rich furan (B31954) ring is expected to influence reactivity in several key multicomponent and metal-catalyzed reactions.
Petasis Borono-Mannich (PBM) Reaction: This powerful multicomponent reaction involves the coupling of a boronic acid, an amine, and a carbonyl derivative to generate highly functionalized amines. acs.orgnih.gov Furan-2-boronic acid has been shown to be an effective substrate in these reactions. nih.gov Future research will likely explore the use of this compound in PBM reactions, where the formyl group could either be protected or potentially participate in intramolecular reactions post-coupling, providing rapid access to complex heterocyclic scaffolds. acs.org
Chan-Lam Coupling: The copper-catalyzed Chan-Lam coupling enables the formation of aryl carbon-heteroatom bonds, providing an alternative to palladium-based methods. organic-chemistry.orgwikipedia.org This reaction couples boronic acids with N-H or O-H containing compounds. organic-chemistry.org Investigating the performance of this compound in Chan-Lam reactions could lead to the development of efficient syntheses for N- and O-furanylated compounds, which are prevalent motifs in medicinal chemistry. rsc.orgresearchgate.net
Rhodium-Catalyzed Reactions: Rhodium catalysts offer unique reactivity with boronic acids, including asymmetric 1,4-additions to electron-deficient olefins and coupling reactions in aqueous media. rsc.orgorganic-chemistry.org The application of these methods to this compound could yield chiral furan-containing molecules, which are valuable building blocks in pharmaceutical synthesis. nih.gov The aqueous nature of some rhodium-catalyzed systems also aligns with the principles of green chemistry. organic-chemistry.org
Oxidative Coupling Reactions: Research into palladium-catalyzed oxidative C-H functionalization has shown that directing groups can control the regioselectivity of reactions. rsc.org For instance, a pyridin-2-yl group on a furan ring can direct alkylation to a specific position. The formyl group on this compound could similarly be explored as a directing group to facilitate novel C-H activation and coupling reactions on the furan ring itself. Furthermore, oxidative coupling of the furan ring with other heterocycles, such as indoles, has been achieved using copper catalysis, suggesting pathways to novel π-conjugated systems. rsc.org
Table 1: Potential Catalytic Reactions for this compound
| Reaction Name | Catalyst Type | Bond Formed | Potential Application |
|---|---|---|---|
| Petasis Reaction | None (Boron-mediated) | C-N | Synthesis of complex α-amino acids and derivatives. organic-chemistry.org |
| Chan-Lam Coupling | Copper | C-N, C-O | Formation of N-aryl and O-aryl furan compounds. wikipedia.org |
| Asymmetric 1,4-Addition | Rhodium | C-C | Enantioselective synthesis of chiral building blocks. rsc.org |
Exploration of Novel Derivatizations and Transformations
The two distinct functional groups of this compound allow for a wide range of selective modifications, making it a versatile platform for generating diverse molecular structures.
Transformations of the Formyl Group: The aldehyde functionality is a gateway to numerous chemical transformations. Future work will likely involve:
Oxidation: Conversion of the formyl group to a carboxylic acid, yielding 2-borono-furan-4-carboxylic acid, a trifunctional building block.
Reduction: Selective reduction to a hydroxymethyl group, providing 4-(hydroxymethyl)furan-2-boronic acid for use in polymerization or as a linker.
Condensation Reactions: Reaction with amines to form imines or with active methylene (B1212753) compounds (e.g., hippuric acid) to synthesize oxazolones, which are precursors to α,β-unsaturated amino acids. nih.gov These reactions expand the molecular complexity and introduce new functional handles.
Reactions Involving the Furan Ring: The furan ring itself can undergo specific transformations. The Achmatowicz reaction, an oxidative ring cleavage of furfuryl alcohols, is a powerful method for synthesizing highly functionalized pyranones, which are key intermediates in carbohydrate and natural product synthesis. organicreactions.org Reducing the formyl group of this compound to the corresponding alcohol would generate a substrate for a potential Achmatowicz-type rearrangement, opening a pathway to novel boronic acid-substituted heterocyclic systems.
Modification of the Boronic Acid Moiety: While typically used for its coupling reactivity, the boronic acid group can be converted into other boron species. For instance, esterification with diols like pinacol (B44631) creates boronic esters. nih.gov These esters often exhibit enhanced stability, different solubility profiles, and modified reactivity, which can be advantageous in multi-step syntheses or for purification. nih.gov
Table 2: Potential Derivatizations of this compound
| Functional Group | Reaction Type | Potential Product |
|---|---|---|
| Formyl | Oxidation | 2-Borono-furan-4-carboxylic acid |
| Formyl | Reduction | (4-(Hydroxymethyl)furan-2-yl)boronic acid |
| Formyl | Knoevenagel Condensation | Furan-based α,β-unsaturated compounds |
| Formyl/Furan | Reduction then Oxidation | Boron-substituted pyranone derivatives (via Achmatowicz reaction) organicreactions.org |
Integration into Flow Chemistry and Automated Synthesis
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. The synthesis of boronic acids and furan-containing molecules has been successfully adapted to flow environments, suggesting a promising future for the integration of this compound into these automated platforms. nih.govacs.org
The synthesis of boronic acids often involves organolithium intermediates, which are highly reactive and can be hazardous to handle on a large scale in batch reactors. Flow chemistry mitigates these risks by using small reactor volumes, ensuring that only a minimal amount of the hazardous intermediate is present at any given time. This allows for safer operation at a wider range of temperatures and pressures.
Furthermore, the precise control of residence time and temperature in a flow reactor can lead to higher yields and purities by minimizing the formation of byproducts, such as those from protodeboronation. nih.gov Telescoping, the process of linking multiple reaction steps together without intermediate purification, is a key advantage of flow synthesis. acs.org A potential automated sequence could involve the flow synthesis of this compound followed directly by its use in a subsequent flow-based cross-coupling or derivatization step, significantly streamlining the production of complex target molecules.
Investigation of Supramolecular Interactions and Self-Assembly
The unique combination of a hydrogen-bond-donating boronic acid group, a hydrogen-bond-accepting formyl group, and a π-stackable furan ring makes this compound an exemplary candidate for the design of novel supramolecular assemblies. Boronic acids are well-documented to form robust hydrogen-bonded structures with N-donor ligands like 4,4′-bipyridine. researchgate.net
The future in this area involves designing complex, multi-component architectures where this compound acts as a directional building block. The boronic acid can form strong O-H···N hydrogen bonds, while the formyl group's oxygen atom can simultaneously act as an acceptor for weaker C-H···O or O-H···O interactions. This "multi-point" binding capability could be exploited to construct:
Covalent Organic Frameworks (COFs): The self-condensation of boronic acids to form boroxine (B1236090) rings is a cornerstone of COF chemistry. The additional functionality of the formyl group could be used to template the porosity of the resulting framework or to serve as a reactive site for post-synthetic modification.
Molecular Cages and Capsules: By co-crystallizing with rigid, complementary N-donor linkers, it may be possible to form discrete, three-dimensional host-guest systems. nih.gov
Responsive Materials: The reversible nature of the boronic acid-diol interaction is a key feature in designing stimuli-responsive materials. pageplace.de Materials incorporating this compound could be designed to assemble or disassemble in the presence of specific saccharides, leading to applications in sensing or controlled release.
Advanced Ligand Design for Enhanced Reactivity and Selectivity
The efficiency and selectivity of metal-catalyzed reactions involving this compound can be significantly enhanced through the rational design of ancillary ligands. Future research will focus on creating ligands that can engage in non-covalent interactions with the furan substrate to control its orientation and reactivity at the metal center.
A promising strategy involves designing ligands that can form an intramolecular hydrogen bond or a coordinative interaction with the oxygen atoms of the furan ring or the formyl group. Such an interaction could serve to:
Increase Effective Molarity: By pre-organizing the substrate near the catalytic center, the rate of key steps like transmetalation or oxidative addition could be accelerated.
Control Regioselectivity: In reactions where multiple C-H bonds on the furan ring could be activated, a directing interaction with a ligand could ensure that the reaction occurs at a single, desired position.
Induce Asymmetry: For the synthesis of chiral molecules, a chiral ligand that selectively binds to one face of the furan ring could provide high levels of enantioselectivity in addition reactions.
This approach moves beyond simply tuning the steric and electronic properties of the ligand and into the realm of substrate-directed catalysis, offering a more sophisticated level of control over the reaction outcome.
Targeted Drug Delivery Systems Utilizing Boronic Acid Interactions
The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is a cornerstone of their use in biomedical applications. nih.gov This interaction is particularly relevant for targeting saccharides, such as sialic acid, which is often overexpressed on the surface of cancer cells. This forms the basis for developing targeted drug delivery systems. nih.gov
This compound is an ideal scaffold for such systems. The boronic acid moiety can act as the "warhead," selectively binding to diol-rich glycoproteins on the target cell surface. The furan serves as a stable, biocompatible linker, and the formyl group provides a convenient chemical handle for attaching a therapeutic payload.
Future research in this area will likely focus on:
Linker Chemistry: Developing cleavable linkers (e.g., imines, acetals, or hydrazones) that attach a cytotoxic drug to the formyl group. These linkers would be designed to be stable in circulation but would release the drug upon internalization into the acidic environment of the target cell.
Glucose-Responsive Systems: Phenylboronic acids are widely studied for their use in glucose-responsive systems for insulin (B600854) delivery. The interaction with glucose causes a change in the charge or structure of a polymer matrix, triggering the release of insulin. This compound could be incorporated into similar hydrogels or nanoparticles for creating self-regulating diabetes therapies.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Furan-2-boronic acid |
| 4,4′-Bipyridine |
| 2-Borono-furan-4-carboxylic acid |
| 4-(Hydroxymethyl)furan-2-boronic acid |
| This compound, pinacol ester |
| Sialic acid |
| Glucose |
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-Formylfuran-2-boronic acid with high purity?
Answer:
The synthesis typically involves cross-coupling reactions between furan derivatives and boronic acid precursors. A common approach is the Suzuki-Miyaura coupling, where halogenated furan intermediates (e.g., 4-formylfuran-2-bromide) react with bis(pinacolato)diboron under palladium catalysis . Post-synthesis purification is critical: column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) and recrystallization (using ethanol/water) are effective for removing unreacted starting materials and catalyst residues. Ensure inert conditions (argon/nitrogen atmosphere) to prevent boronic acid oxidation. Purity can be verified via HPLC (>98%) and B NMR to confirm boronic acid integrity .
Basic: Which analytical techniques are most reliable for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm the formyl group (δ ~9.8 ppm for H) and furan ring protons (δ ~7.5–8.0 ppm). B NMR (δ ~28–32 ppm) validates the boronic acid moiety .
- FT-IR : B-O stretching (1340–1390 cm) and formyl C=O (1680–1720 cm) peaks are diagnostic .
- X-ray Crystallography : For structural elucidation, single-crystal X-ray diffraction reveals bond angles and planarity of the boronic acid group, critical for reactivity studies .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 153.04 for CHBO) .
Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound in dynamic covalent systems?
Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (FMOs) to assess nucleophilic/electrophilic sites. The formyl group lowers the LUMO energy, enhancing electrophilicity for imine/oxime formation, while the boronic acid's empty p-orbital facilitates diol binding. Molecular docking studies (e.g., AutoDock Vina) model interactions with biomolecules like lectins, predicting binding affinities for sensor design . Solvent effects (PCM models) and Gibbs free energy calculations () quantify reversible bond stability under physiological conditions .
Advanced: What strategies mitigate challenges in synthesizing this compound, such as low yields or side reactions?
Answer:
- Side Reactions : Protect the formyl group with acetals during boronation to prevent aldol condensation. Deprotect post-synthesis using acidic hydrolysis (e.g., HCl/THF) .
- Low Yields : Optimize catalyst systems (e.g., Pd(OAc)/SPhos) and stoichiometry (1.2 eq boronic ester). Microwave-assisted synthesis (80°C, 30 min) improves reaction efficiency .
- Purification : Use chelating agents (e.g., EDTA) during aqueous workup to remove Pd residues. Monitor by ICP-MS (<1 ppm Pd) .
Basic: How should this compound be handled to ensure stability and safety in laboratory settings?
Answer:
- Storage : Under nitrogen at –20°C in amber vials to prevent moisture absorption and photodegradation. Desiccants (e.g., molecular sieves) maintain anhydrous conditions .
- Handling : Use nitrile gloves and chemical-resistant lab coats. Work in fume hoods with HEPA filters to avoid inhalation of fine particles .
- Decomposition : Monitor for browning (indicative of oxidation); periodic B NMR checks ensure boronic acid integrity .
Advanced: How does the structural conformation of this compound influence its binding selectivity in chemosensors?
Answer:
The planar furan ring and electron-withdrawing formyl group enhance π-π stacking with aromatic analytes (e.g., catecholamines). Boronic acid’s trigonal geometry allows reversible diol binding (K ~10–10 M), while the formyl group enables Schiff base formation for dual-modal sensing. Competitive assays (e.g., fluorescence quenching with Alizarin Red S) quantify selectivity over interfering sugars (e.g., glucose vs. fructose) .
Advanced: What are the comparative advantages of this compound over phenylboronic acid derivatives in separation science?
Answer:
The furan scaffold increases rigidity, improving chromatographic resolution in Boronate Affinity Chromatography (BAC). The formyl group enables covalent immobilization onto amine-functionalized resins (e.g., sepharose), enhancing ligand density. Compared to 4-formylphenylboronic acid, the furan derivative exhibits faster binding kinetics (t <5 min) at physiological pH due to reduced steric hindrance .
Basic: What are the key considerations for designing experiments using this compound in aqueous media?
Answer:
- pH Optimization : Maintain pH 7.4–8.5 for boronate ester formation; use buffers (HEPES, Tris) to avoid competing hydroxide binding .
- Competing Analytes : Pre-treat samples with ion-exchange resins to remove anions (e.g., phosphate) that interfere with boronic acid-diol interactions .
- Stability Assays : Conduct time-course UV-Vis (245 nm for boronate ester) to assess hydrolytic stability .
Advanced: How can researchers resolve contradictions in reported binding constants for this compound?
Answer:
Discrepancies often arise from methodological differences:
- Technique Variability : Isothermal Titration Calorimetry (ITC) provides direct measurements, while fluorescence assays infer K indirectly. Cross-validate using both .
- Buffer Effects : Ionic strength (e.g., 150 mM NaCl vs. 50 mM) alters electrostatic interactions. Standardize buffer conditions across studies .
- Temperature Control : Ensure assays are conducted at 25°C ±0.5°C; thermodynamic parameters (e.g., ) are temperature-sensitive .
Advanced: What emerging applications exploit the dual reactivity (boronic acid and formyl) of this compound?
Answer:
- Dynamic Combinatorial Chemistry : The compound serves as a building block for self-assembled sensors, where imine formation (formyl) and boronate esters (boronic acid) create adaptive networks for multi-analyte detection .
- Drug Delivery : Conjugation with polyols (e.g., hyaluronic acid) via boronate esters enables pH-responsive release, while the formyl group allows targeting ligand attachment (e.g., folic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
